"synthesis of 2-Amino-2-(2-hydroxy-5-methylphenyl)acetic acid"
"synthesis of 2-Amino-2-(2-hydroxy-5-methylphenyl)acetic acid"
An In-depth Technical Guide to the Synthesis of 2-Amino-2-(2-hydroxy-5-methylphenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Non-natural amino acids are critical structural motifs in modern drug discovery, offering novel pharmacological profiles and improved metabolic stability. This guide provides a comprehensive technical overview of the viable synthetic pathways for producing 2-Amino-2-(2-hydroxy-5-methylphenyl)acetic acid, a key building block for specialized peptidomimetics and small molecule therapeutics. We will dissect two primary, industrially relevant synthetic strategies: the Strecker synthesis and the Bucherer-Bergs reaction. The discussion emphasizes the causality behind experimental choices, addresses potential side reactions, and outlines detailed, field-proven protocols. Furthermore, this guide explores strategies for asymmetric synthesis to achieve enantiomerically pure products, a critical consideration for clinical development.
Introduction and Strategic Overview
The target molecule, 2-Amino-2-(2-hydroxy-5-methylphenyl)acetic acid, is a substituted α-aryl glycine. The presence of both an amino and a carboxylic acid group attached to the same carbon, along with a functionalized aromatic ring, makes it a valuable scaffold. The classical and most direct approaches to such structures begin from the corresponding aldehyde, in this case, 2-hydroxy-5-methylbenzaldehyde.
The primary challenge in this synthesis is the presence of a nucleophilic phenolic hydroxyl group, which can compete with the desired reaction pathways. Therefore, a critical strategic decision is whether to employ a protecting group for the phenol. While direct synthesis is possible, a more robust and higher-yielding approach often involves protecting the hydroxyl group, for instance as a methyl ether, and then deprotecting it in the final step. This guide will focus on the protected route as it offers superior control over the reaction.
Retrosynthetic Analysis
A retrosynthetic analysis reveals two primary pathways originating from the key aldehyde intermediate.
Caption: Retrosynthetic pathways for the target amino acid.
Synthetic Strategy I: The Strecker Synthesis
The Strecker synthesis is a two-step method that produces an amino acid from an aldehyde.[1] It involves the formation of an α-aminonitrile, followed by hydrolysis.[2] To avoid side reactions with the phenolic hydroxyl, we will start with the methylated analogue, 2-methoxy-5-methylbenzaldehyde.
Rationale for Experimental Choices
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Starting Material: 2-methoxy-5-methylbenzaldehyde is chosen to prevent the phenolic -OH from interfering with the reaction, for example, by reacting with the imine intermediate.
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Reagents: A combination of ammonium chloride (NH₄Cl) and sodium cyanide (NaCN) is a safer and more common alternative to using ammonia (NH₃) and hydrogen cyanide (HCN) gas directly.[1]
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Hydrolysis: Strong acid (e.g., 6M HCl) is used for the hydrolysis of the nitrile to a carboxylic acid. This step also protonates the amine, forming the hydrochloride salt of the amino acid.[3]
Experimental Protocol: Strecker Synthesis
Step 1: Synthesis of 2-Amino-2-(2-methoxy-5-methylphenyl)acetonitrile
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To a solution of 2-methoxy-5-methylbenzaldehyde (1.0 eq) in methanol, add ammonium chloride (1.2 eq).
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Stir the mixture at room temperature for 30 minutes to facilitate imine formation. The use of a desiccant like MgSO₄ can help drive this equilibrium.[4]
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In a separate flask, dissolve sodium cyanide (1.2 eq) in a minimal amount of water.
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Cool the aldehyde/ammonium chloride mixture in an ice bath (0-10 °C) to minimize the formation of the cyanohydrin byproduct.[4]
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Slowly add the aqueous NaCN solution to the reaction mixture.
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Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, partition the mixture between water and a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile. Purification can be achieved by column chromatography.
Step 2: Hydrolysis to 2-Amino-2-(2-methoxy-5-methylphenyl)acetic acid
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Treat the isolated α-aminonitrile from the previous step with an excess of 6M hydrochloric acid.[3]
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Heat the mixture under reflux for 4-8 hours. The hydrolysis can be monitored by TLC until the starting material is consumed.[4]
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Cool the reaction mixture to room temperature. The amino acid hydrochloride may precipitate. If not, concentrate the solution under reduced pressure.[4]
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To isolate the free amino acid, dissolve the crude hydrochloride salt in a minimal amount of water and adjust the pH to the isoelectric point (typically pH 5-6) with a base like ammonium hydroxide.
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The neutral amino acid will precipitate out of the solution. Collect the solid by filtration, wash with cold water and diethyl ether, and dry under vacuum.
Step 3: Deprotection to 2-Amino-2-(2-hydroxy-5-methylphenyl)acetic acid
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Dissolve the protected amino acid in an anhydrous solvent like dichloromethane (DCM).
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Cool the solution to 0 °C or lower.
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Add boron tribromide (BBr₃, ~1.5 eq) dropwise. BBr₃ is a powerful reagent for cleaving aryl methyl ethers.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Carefully quench the reaction by the slow addition of methanol, followed by water.
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The final product can be purified by recrystallization or ion-exchange chromatography.
Caption: Workflow for the Strecker Synthesis of the target molecule.
Synthetic Strategy II: The Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is a multicomponent reaction that synthesizes hydantoins from a carbonyl compound, cyanide, and ammonium carbonate.[5][6] The hydantoin can then be hydrolyzed to the desired amino acid. This method also benefits from the use of the protected aldehyde.
Rationale for Experimental Choices
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One-Pot Hydantoin Formation: This reaction combines the starting aldehyde with potassium cyanide (KCN) and ammonium carbonate ((NH₄)₂CO₃) in a single step, which can be operationally simpler than the two-step aminonitrile formation in the Strecker synthesis.[7]
-
Hydrolysis Conditions: The hydrolysis of the stable hydantoin ring requires harsh conditions, typically heating with a strong base like sodium hydroxide, followed by acidification.[3]
-
Product Isolation: The hydantoin intermediate is often a stable, crystalline solid that can be easily isolated and purified, which is an advantage of this method.[7]
Experimental Protocol: Bucherer-Bergs Synthesis
Step 1: Synthesis of 5-(2-Methoxy-5-methylphenyl)hydantoin
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In a pressure vessel, combine 2-methoxy-5-methylbenzaldehyde (1.0 eq), potassium cyanide (1.5 eq), and ammonium carbonate (3.0 eq).[3]
-
Add a solvent mixture of ethanol and water (e.g., 1:1 v/v).
-
Seal the vessel and heat the mixture to 60-80 °C for 12-18 hours.[3]
-
Cool the reaction mixture to room temperature or below to induce crystallization of the hydantoin product.
-
Collect the solid by filtration, wash with cold water, and dry. The crude product can be recrystallized from ethanol or water.
Step 2: Hydrolysis to 2-Amino-2-(2-methoxy-5-methylphenyl)acetic acid
-
Suspend the purified hydantoin in a solution of a strong base (e.g., 2-4M NaOH).
-
Heat the mixture under reflux for 12-24 hours until the hydantoin is fully consumed (monitor by TLC).[3]
-
Cool the reaction mixture and carefully acidify with a strong acid (e.g., concentrated HCl) to the isoelectric point to precipitate the racemic amino acid.
-
Filter the product, wash with cold water, and dry.
Step 3: Deprotection
-
The deprotection of the methyl ether is carried out as described in the Strecker synthesis protocol (Section 3.2, Step 3).
Strategies for Asymmetric Synthesis
The classical Strecker and Bucherer-Bergs syntheses produce racemic mixtures of the amino acid. For pharmaceutical applications, enantiomerically pure compounds are required. Key strategies include:
-
Asymmetric Strecker Reaction: This involves using a chiral auxiliary, such as a chiral amine (e.g., (R)-phenylglycinamide), in place of ammonia/ammonium chloride.[3] This leads to the formation of diastereomeric α-aminonitriles which can be separated by crystallization or chromatography before hydrolysis.
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Enzymatic Resolution: A chemoenzymatic approach can be employed where a nitrilase enzyme selectively hydrolyzes one enantiomer of the α-aminonitrile intermediate, leading to high enantiomeric excess (>99% ee).[3] This is a highly efficient and green chemistry approach.
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Chiral Resolution: The final racemic amino acid can be resolved using classical methods, such as forming diastereomeric salts with a chiral resolving agent (e.g., tartaric acid or a chiral amine), followed by separation and liberation of the desired enantiomer.
Data Summary and Comparison
| Parameter | Strecker Synthesis | Bucherer-Bergs Synthesis | Chemoenzymatic (Asymmetric) |
| Starting Material | 2-Methoxy-5-methylbenzaldehyde | 2-Methoxy-5-methylbenzaldehyde | 2-Methoxy-5-methylbenzaldehyde |
| Typical Yield | 70-85% | 60-80%[3] | 80-95%[3] |
| Stereoselectivity | Racemic (unless modified) | Racemic[3] | >99% ee[3] |
| Key Reagents | NaCN, NH₄Cl | KCN, (NH₄)₂CO₃ | NaCN, NH₃, Nitrilase Enzyme |
| Number of Steps | 3 (including deprotection) | 3 (including deprotection) | 2-3 (one-pot option) |
| Complexity | Moderate | Moderate (requires pressure vessel) | High (requires enzyme handling) |
| Waste Products | Cyanide salts | Cyanide and carbonate salts | Minimal, biodegradable |
Note: Yields are estimates based on analogous reactions and may vary.
Conclusion
The synthesis of 2-Amino-2-(2-hydroxy-5-methylphenyl)acetic acid is readily achievable through established synthetic methodologies. Both the Strecker and Bucherer-Bergs reactions provide reliable pathways to the racemic product, with the choice often depending on available equipment and scalability requirements. For applications in drug development, progressing to an asymmetric synthesis, particularly a chemoenzymatic approach, is highly recommended to ensure the production of enantiomerically pure material in an efficient and environmentally conscious manner. The use of a protecting group strategy for the phenolic hydroxyl is a critical consideration for maximizing yield and minimizing side-product formation.
References
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Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved from [Link]
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Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]
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Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]
-
Fodor, G., & Kucsman, Á. (2010). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 15(8), 5463–5489. Retrieved from [Link]
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